Glycine, N-(3-chloro-o-tolyl)-

Beschreibung

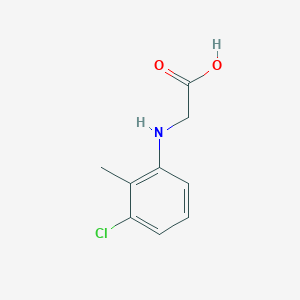

Glycine, N-(3-chloro-o-tolyl)- (CAS: 90562-55-3), also known as 2-(3-chloro-2-methylanilino)acetic acid, is a glycine derivative with a molecular formula of C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol. Its structure features a chloro-substituted o-tolyl group (3-chloro-2-methylphenyl) attached to the nitrogen atom of glycine. This compound is synthesized via the reaction of 3-chloro-2-methylaniline with chloroacetic acid under alkaline conditions, followed by purification via recrystallization or chromatography .

Its biological activity is attributed to interactions with glycine receptors in the central nervous system, modulating neurotransmitter systems . Applications span pharmaceuticals (e.g., drug intermediates), materials science, and agrochemical research .

Eigenschaften

CAS-Nummer |

90562-55-3 |

|---|---|

Molekularformel |

C9H10ClNO2 |

Molekulargewicht |

199.63 g/mol |

IUPAC-Name |

2-(3-chloro-2-methylanilino)acetic acid |

InChI |

InChI=1S/C9H10ClNO2/c1-6-7(10)3-2-4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |

InChI-Schlüssel |

WXYMSKILUGMGFZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1Cl)NCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Glycin, N-(3-Chlor-o-tolyl)-, beinhaltet typischerweise die Reaktion von 3-Chlor-2-methylanilin mit Chloressigsäure unter kontrollierten Bedingungen . Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Das Reaktionsgemisch wird dann Reinigungsprozessen wie Umkristallisation unterzogen, um die reine Verbindung zu erhalten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von Glycin, N-(3-Chlor-o-tolyl)-, durch Optimierung der Reaktionsbedingungen und Einsatz von kontinuierlichen Durchflussreaktoren hochskaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsparameter und erhöht die Ausbeute des Produkts. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie und Destillation gewährleistet die hohe Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glycin, N-(3-Chlor-o-tolyl)-, durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie oder oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie oder durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, typischerweise in wasserfreien Lösungsmitteln.

Substitution: Amine, Thiole, oft in Gegenwart einer Base oder eines Katalysators.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können zur Bildung verschiedener Derivate führen, abhängig vom verwendeten Nukleophil .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, Glycine, N-(3-chloro-o-tolyl)- serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, particularly in nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Biology

The compound is under investigation for its biological activities, particularly its interactions with enzymes and receptors. Preliminary studies suggest that it may modulate glycine receptors, which are crucial in neurotransmission and pain modulation pathways . Understanding these interactions could lead to novel therapeutic strategies for pain management.

Medicine

Research is ongoing to explore the therapeutic potential of Glycine, N-(3-chloro-o-tolyl)-. It has been identified as a candidate for drug development due to its ability to act on glycine receptors implicated in pain pathways. Positive allosteric modulators of glycine receptors are being studied for their potential analgesic effects, which could provide alternatives to traditional pain medications .

Industry

In industrial applications, Glycine, N-(3-chloro-o-tolyl)- is used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and dyes. Its role as a reagent in chemical manufacturing processes highlights its versatility and importance in producing various chemical products.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex organic molecules | Used in nucleophilic substitution reactions |

| Biology | Interaction with enzymes and receptors | Potential modulation of glycine receptors |

| Medicine | Drug development candidate | Investigated for analgesic effects |

| Industry | Intermediate in specialty chemicals production | Used in agrochemicals and dyes synthesis |

Case Study 1: Pain Management

A study investigated the role of Glycine derivatives in modulating nociceptive pathways through glycine receptor interaction. It was found that compounds similar to Glycine, N-(3-chloro-o-tolyl)- could reduce pain sensitivity in rodent models when administered intrathecally. This suggests potential applications in developing non-addictive analgesics .

Case Study 2: Synthesis Optimization

Research conducted by Zembower et al. focused on optimizing the synthesis of glycine antagonists through innovative reaction pathways. The study highlighted the scalability of producing compounds like Glycine, N-(3-chloro-o-tolyl)- using efficient synthetic routes that enhance yield and purity .

Wirkmechanismus

The mechanism of action of Glycine, N-(3-chloro-o-tolyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with receptors on cell surfaces, modulating various cellular processes . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signal transduction pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of Glycine, N-(3-chloro-o-tolyl)- is best understood through comparative analysis with analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects: The chloro-o-tolyl group is common in all compounds, but its position (3-chloro vs. 2-chloro) and additional functional groups dictate activity. Orthonil’s nitrile group allows metabolic conversion to an active acetic acid derivative, enabling plant growth regulation .

Biological Targets :

- Glycine derivatives (e.g., Glycine, N-(3-chloro-o-tolyl)-) primarily target CNS receptors, while indole/thiazole-containing analogs (e.g., ) exhibit broader enzyme inhibition and anticancer activity.

Physicochemical Properties :

- Lipophilicity : Glycine, N-(3-chloro-o-tolyl)- has moderate lipophilicity (LogP ~3.57, inferred from ), facilitating blood-brain barrier penetration. Sulfonyl/ester groups in increase hydrophilicity, altering tissue distribution.

Synthetic Accessibility :

- Glycine, N-(3-chloro-o-tolyl)- is synthesized in fewer steps compared to naphthyl-pyridazine derivatives (e.g., ), making it cost-effective for industrial-scale production .

Biologische Aktivität

Glycine, N-(3-chloro-o-tolyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Glycine, N-(3-chloro-o-tolyl)- is an amino acid derivative characterized by the presence of a chloro substituent on the aromatic ring. Its molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of different derivatives, which may exhibit distinct biological activities.

The biological activity of Glycine, N-(3-chloro-o-tolyl)- is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes and receptors, influencing various cellular processes such as signal transduction pathways and gene expression. Notably, the compound has shown potential in modulating the NMDA receptor complex, which plays a crucial role in synaptic plasticity and memory function.

In Vitro Studies

Research has demonstrated that Glycine, N-(3-chloro-o-tolyl)- can influence neurotransmitter release and receptor binding. For instance, studies involving rat brain slices have shown that the compound can enhance glycine receptor activity, which is essential for inhibitory neurotransmission in the central nervous system (CNS) .

Case Studies

- Neurological Disorders : In studies examining the role of glycine in neurological disorders, Glycine, N-(3-chloro-o-tolyl)- has been investigated for its ability to modulate NMDA receptor activity. This modulation may offer therapeutic benefits in conditions such as schizophrenia and Alzheimer's disease .

- Cancer Research : The compound's ability to inhibit specific proteases has led to investigations into its potential use as an anti-cancer agent. For example, its derivatives have been tested against various cancer cell lines with promising results .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of Glycine, N-(3-chloro-o-tolyl)- suggests it may exhibit unique absorption and distribution characteristics compared to other glycine derivatives. Ongoing studies aim to elucidate its metabolic pathways and potential toxicological effects.

Q & A

Q. What are the recommended synthetic routes for preparing Glycine, N-(3-chloro-o-tolyl)-, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, glycine derivatives are often prepared by reacting glycine with substituted aryl halides or acyl chlorides under alkaline conditions. A typical protocol involves using chloroform as a solvent, adding sodium hydroxide to deprotonate glycine, and introducing 3-chloro-o-tolyl substituents . Optimization may include adjusting reaction temperature (e.g., 40–60°C), molar ratios, and catalyst selection (e.g., phase-transfer catalysts). Purity can be improved via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing Glycine, N-(3-chloro-o-tolyl)-, and how should data interpretation address structural ambiguity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and backbone structure. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, ¹H NMR should resolve peaks for the aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Discrepancies in spectral data may arise from tautomerism or impurities; cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

Standardize solvent selection (e.g., DMSO for solubility), validate compound purity (>95% via HPLC), and document storage conditions (e.g., −20°C under inert gas). Pre-experiment calibration using reference standards (e.g., Tolfenamic Acid, a structurally related compound ) reduces batch variability. Include positive and negative controls in assays to confirm activity thresholds .

Advanced Research Questions

Q. What experimental strategies can elucidate the metabolic pathways of Glycine, N-(3-chloro-o-tolyl)- in mammalian systems?

Use in vitro hepatic microsomal assays with LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Isotopic labeling (e.g., ¹⁴C-glycine) tracks metabolic fate. Compare results with structurally similar compounds like Tolfenamic Acid, which undergoes cytochrome P450-mediated metabolism .

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) studies for this compound?

Molecular docking and MD simulations can predict binding affinities to target proteins (e.g., cyclooxygenase for anti-inflammatory analogs). Conflicting SAR data may arise from off-target interactions; validate using mutagenesis or competitive binding assays. Cross-reference with glycan analysis methodologies, where antennary structures and glycosylation sites are mapped via derivatization and MS .

Q. What methodologies address discrepancies in reported toxicity profiles of Glycine, N-(3-chloro-o-tolyl)- derivatives?

Re-evaluate experimental conditions: dose ranges, exposure duration, and model organisms. For example, Tolfenamic Acid shows a rat oral TDLo of 648 mg/kg (teratogenic effects), suggesting dose-dependent toxicity . Use omics approaches (transcriptomics, proteomics) to identify biomarkers of toxicity and compare with existing safety data sheets .

Q. How can researchers design experiments to differentiate between the compound’s direct pharmacological effects and metabolite-mediated activity?

Employ hepatic enzyme inhibitors (e.g., ketoconazole for CYP3A4) in in vitro assays to isolate parent compound effects. Use stable isotope-labeled analogs to track metabolite formation in real-time. Parallel studies with synthetic metabolites (e.g., hydroxylated derivatives) clarify contribution to observed activity .

Methodological Considerations

Q. What protocols mitigate instability issues during long-term storage of Glycine, N-(3-chloro-o-tolyl)-?

Store lyophilized samples under argon at −80°C to prevent hydrolysis or oxidation. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) and monitor via HPLC. Add antioxidants (e.g., BHT) to solutions if decomposition is observed .

Q. How should researchers validate the selectivity of antibodies or probes targeting this compound in immunohistochemical studies?

Perform competitive binding assays with structurally related analogs (e.g., Tolfenamic Acid) to confirm cross-reactivity thresholds. Use knockout cell lines or tissue samples lacking the target protein as negative controls. Validate probe specificity via siRNA silencing or CRISPR-Cas9 editing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.